molecular formula C11H9N3O4S B1415321 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid CAS No. 2197056-84-9

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid

Cat. No. B1415321
CAS RN: 2197056-84-9
M. Wt: 279.27 g/mol
InChI Key: WRKPWRASHXBGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid is an organic compound that has been the subject of intensive study due to its ability to exist in multiple well-characterised crystalline polymorphic forms .


Synthesis Analysis

The preparation of this compound, also known as ROY, was first disclosed in a series of patents from Eli Lilly & Co. in the 1990s . The synthesis involves a Gewald reaction using propionaldehyde, sulfur, and malononitrile to form the thiophene ring system, as 2-amino-5-methylthiophene-3-carbonitrile. The amino group was then reacted with 2-fluoro-nitrobenzene in tetrahydrofuran to provide 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile .


Molecular Structure Analysis

The molecule is piezochromic, with yellow and pale orange crystalline forms which transform reversibly to red at high pressure . It has been suggested that all the ROY polymorphs which are stable at ambient pressure have already been found and characterised .


Chemical Reactions Analysis

The organic liquid ROY, i.e., 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been a subject of detailed study in the last few years. One interest in ROY lies in its polymorph-dependent fast crystal growth mode below and above the glass transition temperature .


Physical And Chemical Properties Analysis

The chemical formula of this compound is C12H9N3O2S, and it has a molar mass of 259.28 g·mol −1 . It has a melting point range of 99–102 °C .

Scientific Research Applications

Pharmacological Properties

  • Spasmolytic Properties : Compounds related to 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid have been studied for their spasmolytic properties. The chemical relationship to Trasentin, a known spasmolytic compound, underlies these properties. These compounds also demonstrate stimulant effects on the central nervous system (Chance, Dirnhuber, & Robinson, 1946).

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Oxadiazole derivatives, structurally similar to 5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid, have shown high corrosion inhibition efficiency on mild steel. These compounds were tested in hydrochloric acid solution, and the efficiency was observed through weight loss measurement and electrochemical techniques (Kalia et al., 2020).

Photophysical Properties

  • Applications in Luminescence : 5-N-Arylamino-4-methylthiazoles, related to the chemical structure of interest, have been synthesized and exhibit luminescence properties. These properties depend on substituents at the 2-position of the thiazole core. Electron-accepting groups, particularly nitro groups, significantly impact the fluorescence properties (Murai et al., 2017).

Synthesis of Hybrid Compounds

  • Efficient Synthesis of Oxadiazole-Thiazole Hybrids : New oxadiazole-thiazole hybrids have been synthesized using 2-(4-nitrophenylamino)-N'-(substituted benzylidene) thiazole-4-carbohydrazides. This synthesis method has been noted for its mild reaction conditions and the versatility in accommodating a range of aldehydes (Sumran, Rani, & Aggarwal, 2020).

Antimicrobial Activity

  • Potential Antimicrobial Activity : Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a compound structurally related to the chemical of interest, have shown potential antimicrobial effects, particularly against Gram-positive bacteria (Paruch et al., 2021).

Safety and Hazards

The compound is labelled with the signal word ‘Warning’ according to GHS labelling . It has hazard statements H410 and precautionary statements P273, P391, P501 .

properties

IUPAC Name

5-methyl-2-(2-nitroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-4-2-3-5-8(7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKPWRASHXBGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
Reactant of Route 3
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
Reactant of Route 5
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(2-nitrophenylamino)-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.